3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxadiazocine core, a chlorophenyl group, and a dimethylphenyl group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxadiazocine ring.
Introduction of the Chlorophenyl and Dimethylphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as chlorobenzene and dimethylbenzene derivatives.
Methoxylation and Methylation: The methoxy and methyl groups are introduced through reactions with methanol and methylating agents, respectively.
Thioxo Group Introduction: The thioxo group is typically introduced through a reaction with sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and dimethylphenyl groups, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-1,3,5-benzoxadiazocine-11-carboxamide
- 3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
Uniqueness
The uniqueness of 3-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-8-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H26ClN3O3S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
10-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-4-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C27H26ClN3O3S/c1-15-8-10-21(16(2)12-15)29-25(32)23-24-20-14-19(33-4)9-11-22(20)34-27(23,3)31(26(35)30-24)18-7-5-6-17(28)13-18/h5-14,23-24H,1-4H3,(H,29,32)(H,30,35) |
InChI Key |
WAZVJVZDKCYGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C=CC(=C4)OC)OC2(N(C(=S)N3)C5=CC(=CC=C5)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.